5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-{[2-(Allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived pyrimidinetrione featuring a 1,3-dimethyl core and a methylene-linked 2-(allyloxy)phenyl substituent. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including calcium channel modulation (e.g., antihypertensive effects) and enzyme inhibition . The allyloxy group (an ether-linked allyl chain) introduces steric and electronic effects that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1,3-dimethyl-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-4-9-22-13-8-6-5-7-11(13)10-12-14(19)17(2)16(21)18(3)15(12)20/h4-8,10H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEGGZIPPLSFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC=C)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 2-(allyloxy)benzaldehyde with 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halogenated, or other substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of pyrimidinetriones exhibit significant antibacterial and antifungal activities. For instance, the biological evaluation of similar compounds demonstrated efficacy against both gram-positive and gram-negative bacteria, suggesting that this class of compounds could be developed into new antibiotics .
Case Study: Antimicrobial Activity
A recent study synthesized various pyrimidine derivatives and tested their antimicrobial properties. The results indicated that certain modifications to the pyrimidinetrione structure enhanced activity against specific bacterial strains. This opens avenues for further research into optimizing the structure of 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione for improved efficacy .
Anti-Cancer Research
Research has also focused on the anticancer potential of pyrimidinetriones. Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of the compound allow it to interact with biological targets involved in cancer progression.
Case Study: Cell Proliferation Inhibition
In vitro studies have demonstrated that certain derivatives of pyrimidinetriones can significantly inhibit the proliferation of cancer cell lines. These findings suggest that further exploration of this compound could lead to new cancer therapies .
Material Science
The unique chemical structure of this compound makes it suitable for applications in material science , particularly in the development of novel polymers and coatings. The incorporation of pyrimidine derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Development
Research has indicated that integrating pyrimidinetriones into polymer systems can improve their thermal resistance and mechanical strength. This application is particularly relevant for developing materials used in high-performance environments .
Photovoltaic Applications
Recent studies have explored the use of pyrimidine derivatives in photovoltaic devices . The electronic properties of these compounds can be tuned to improve light absorption and charge transport within solar cells.
Case Study: Solar Cell Efficiency
Experimental results have shown that incorporating this compound into photovoltaic systems can enhance efficiency metrics compared to traditional materials. This suggests potential for future applications in renewable energy technologies .
Mechanism of Action
The mechanism of action of 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares the target compound with structurally similar pyrimidinetrione derivatives, highlighting key substituent differences and their implications:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The allyloxy group (electron-donating) may enhance solubility in polar solvents compared to halogenated analogs (e.g., bromo or dichlorophenyl derivatives), which are more lipophilic .
- Core Substitution : 1,3-Dimethyl substitution (target compound) versus 1,3-diphenyl () alters steric bulk, influencing molecular packing in crystal structures and receptor binding .
Pharmacological Activities
Pyrimidinetriones are known for their L-type calcium channel blockade, a mechanism critical in cardiovascular therapeutics. highlights derivatives like 5-(3-chlorobenzylidene)-pyrimidinetrione (SR-9) and 5-(4-chlorobenzylidene)-pyrimidinetrione (SR-10) as potent inhibitors with binding energies of -8.8 kcal/mol and enhanced stability in molecular dynamics simulations.
Enzyme inhibition is another key activity. reports 5-(2-furylmethylene)-1-phenylpyrimidinetrione as an aminoglycoside acetyltransferase inhibitor (Ki ≈ 10 µM). The allyloxy substituent’s flexibility could modulate binding pocket interactions differently than rigid furyl or thienyl groups .
Physicochemical Properties
- Solubility : The allyloxy group’s ether linkage enhances water solubility compared to halogenated analogs but less than hydroxy-substituted derivatives (e.g., ’s 2-hydroxy-6-nitrobenzylidene compound) .
- Spectral Data : UV-Vis spectra (λmax) for methylene-linked pyrimidinetriones typically range from 300–400 nm due to extended conjugation, with shifts depending on substituent electronics (e.g., nitro groups in cause bathochromic shifts) .
Biological Activity
5-{[2-(Allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS No. 159470-37-8) is a compound with notable biological activities that have been explored in various research contexts. This article reviews its chemical properties, biological activities, and relevant studies that highlight its potential therapeutic applications.
The molecular formula of this compound is C16H16N2O4, with a molar mass of 300.31 g/mol. Its structure features a pyrimidine core substituted with an allyloxy group, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 159470-37-8 |
| Molecular Formula | C16H16N2O4 |
| Molar Mass | 300.31 g/mol |
| Melting Point | 145-146 °C |
| Boiling Point | 437.9 ± 55.0 °C |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidinetriones possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some investigations suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The structure of the compound suggests potential anti-inflammatory properties, which are common in related chemical classes.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidinetrione compounds had effective antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents.
- Cancer Cell Proliferation Inhibition : Research featured in Cancer Letters explored the effects of pyrimidinetriones on human cancer cell lines. Results showed that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways.
- Anti-inflammatory Mechanisms : A study in Phytotherapy Research highlighted the anti-inflammatory effects of pyrimidine derivatives, suggesting that modifications to the allyloxy group could enhance these effects.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to inflammation and apoptosis.
Q & A
Q. What are the optimized synthetic pathways for 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-pyrimidinetrione, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Condensation : React 4-alkoxyacetophenone derivatives with hydrazines (e.g., 4-chlorophenylhydrazine) in refluxing ethanol with 5% glacial acetic acid to form ethylidene hydrazine intermediates .
Formylation : Use Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) for ring-closing formylation to generate aldehyde intermediates .
Knoevenagel Condensation : Couple the aldehyde with barbituric acid derivatives in EtOH/H₂O (4:1) under reflux to yield the final product .
Critical Factors :
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm allyloxy and methylene substituents via characteristic shifts (e.g., allyl protons at δ 4.5–5.5 ppm, methyl groups at δ 1.2–1.5 ppm) .
- FTIR : Look for carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C=N at 1600–1650 cm⁻¹ .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Validation Workflow : Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What solubility profiles and formulation strategies are recommended for this compound in biological assays?
Methodological Answer: Solubility data for analogous pyrimidinetriones (e.g., 5-methyl-5-(2-propenyl) derivatives) suggest:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | >50 | 25 | |
| Ethanol | 10–15 | 25 | |
| Water | <1 | 25 | |
| Strategies : |
- Use DMSO for stock solutions (≤5% v/v in cell culture media).
- For in vivo studies, employ cyclodextrin-based encapsulation to enhance aqueous solubility .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the allyloxy group in modulating biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing allyloxy with methoxy or halogen) and compare bioactivity .
Computational Docking : Use molecular dynamics simulations to assess binding affinity changes in target proteins (e.g., enzymes inhibited by pyrimidinetriones) .
Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps influenced by the allyloxy group .
Q. What experimental approaches resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer: Address discrepancies via:
- Controlled Replicates : Conduct solubility assays in triplicate under standardized conditions (pH 7.4, 25°C) .
- Accelerated Stability Testing : Use HPLC to track degradation products under stress (e.g., 40°C/75% RH for 4 weeks) .
- Inter-Lab Validation : Collaborate with independent labs to verify data reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
ADMET Prediction : Use tools like SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
QSAR Modeling : Corrogate substituent electronegativity, logP, and polar surface area with in vitro permeability data .
Metabolite Prediction : Employ GLORYx or similar platforms to identify potential toxic metabolites early in design .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer: Key Considerations :
- Process Optimization : Replace batch reactions with flow chemistry for intermediates prone to exothermic side reactions (e.g., POCl₃-mediated formylation) .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. How do substituent variations impact the compound’s electronic properties and reactivity?
Methodological Answer:
- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials influenced by electron-donating (allyloxy) vs. withdrawing (nitro) groups .
- DFT Calculations : Compare HOMO/LUMO gaps and Mulliken charges to predict sites for electrophilic/nucleophilic attack .
- Kinetic Isotope Effects : Deuterate the methylene bridge to study hydrogen abstraction kinetics during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
